molecular formula C18H10N6O2 B11055484 2,2'-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline

2,2'-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline

Cat. No.: B11055484
M. Wt: 342.3 g/mol
InChI Key: UXSXJYQLZCJYJJ-UHFFFAOYSA-N
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Description

2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline is a complex organic compound featuring a unique structure that includes both oxadiazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoxaline derivatives with nitrile oxides, which can be generated in situ from oximes using oxidizing agents like chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce quinoxaline amines.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has potential as a pharmacophore for the development of new drugs. Its structure can be modified to enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.

Industry

In industry, particularly in materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in the design of catalysts and other functional materials.

Mechanism of Action

The mechanism by which 2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the quinoxaline moiety can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,2,5-Oxadiazole-3,4-diyl)diquinoxaline: Lacks the oxido group, which can affect its reactivity and biological activity.

    2,2’-(1,2,4-Oxadiazole-3,4-diyl)diquinoxaline: Different regioisomer with potentially different chemical properties and applications.

    2,2’-(1,3,4-Oxadiazole-3,4-diyl)diquinoxaline:

Uniqueness

The presence of the oxido group in 2,2’-(2-Oxido-1,2,5-oxadiazole-3,4-diyl)diquinoxaline imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H10N6O2

Molecular Weight

342.3 g/mol

IUPAC Name

2-oxido-3,4-di(quinoxalin-2-yl)-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C18H10N6O2/c25-24-18(16-10-20-12-6-2-4-8-14(12)22-16)17(23-26-24)15-9-19-11-5-1-3-7-13(11)21-15/h1-10H

InChI Key

UXSXJYQLZCJYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=NO[N+](=C3C4=NC5=CC=CC=C5N=C4)[O-]

Origin of Product

United States

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